molecular formula C7H9ClN4 B12088395 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride

Katalognummer: B12088395
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: XUKMXFCJICSRGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cellular signaling pathways. Its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a valuable scaffold for the development of new drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the pyrrolo[2,3-d]pyrimidine core. For instance, a mixture of compound 4 and ammonium hydroxide in ethanol can be stirred at 70°C for 24 hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product. The use of advanced techniques like continuous flow chemistry can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, thereby modulating various cellular processes. For example, the compound has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell growth, apoptosis prevention, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride apart is its specific substitution pattern, which can confer unique binding properties and biological activities. This makes it a valuable compound for drug discovery and development.

Eigenschaften

Molekularformel

C7H9ClN4

Molekulargewicht

184.62 g/mol

IUPAC-Name

7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c8-3-6-10-4-5-1-2-9-7(5)11-6;/h1-2,4H,3,8H2,(H,9,10,11);1H

InChI-Schlüssel

XUKMXFCJICSRGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=NC(=NC=C21)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.